

# An In-Depth Technical Guide to 5-NIdR: Structure, Properties, and Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

5-Nitroindole-2'-deoxyriboside (**5-NIdR**) is a synthetic nucleoside analog that has emerged as a promising agent in cancer therapy, particularly for the treatment of glioblastoma. Its primary mechanism of action involves the potentiation of DNA-damaging chemotherapeutics, such as temozolomide (TMZ), by inhibiting translesion DNA synthesis (TLS). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **5-NIdR**, serving as a valuable resource for researchers in oncology and medicinal chemistry.

# **Chemical Structure and Properties**

**5-NIdR**, with the systematic name 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-5-nitro-1H-indole, is an artificial nucleoside. Its structure comprises a 5-nitroindole base attached to a deoxyribose sugar moiety.

Table 1: Physicochemical Properties of 5-NIdR



Property	Value	Source
Synonyms	1-(β-D-2- Deoxyribofuranosyl)-5- nitroindole, 5-Nitroindole 2'- deoxyribonucleoside	[1]
CAS Number	191421-10-0	[1]
Molecular Formula	C13H14N2O5	[1]
Molecular Weight	278.26 g/mol	[1]
Appearance	White to beige powder	Sigma-Aldrich
Solubility	Soluble in DMSO (2 mg/mL, clear)	Sigma-Aldrich
Storage Temperature	-20°C to -80°C	[1]

Table 2: Spectroscopic Data for 5-Nitroindole (the core moiety)

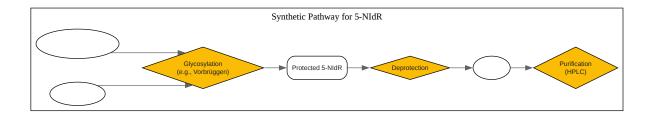
Spectroscopy	Data Highlights	Source
<sup>13</sup> C-NMR	Spectral data available	[2]
<sup>17</sup> O-NMR	Chemical shifts available	[2]
FTIR	5 spectra available	[2]
Raman	1 spectrum available	[2]
Mass Spectrometry (GC-MS)	3 spectra available	[2]

Note: Specific NMR and full mass spectrometry data for the complete **5-NIdR** molecule are not readily available in the public domain and would typically be generated during synthesis and characterization.

# **Synthesis**



The synthesis of **5-NIdR** involves the coupling of a protected deoxyribose derivative with 5-nitroindole. While a specific, detailed protocol for **5-NIdR** is proprietary, the general approach for synthesizing similar nucleoside analogs can be adapted. A plausible synthetic route is outlined below.



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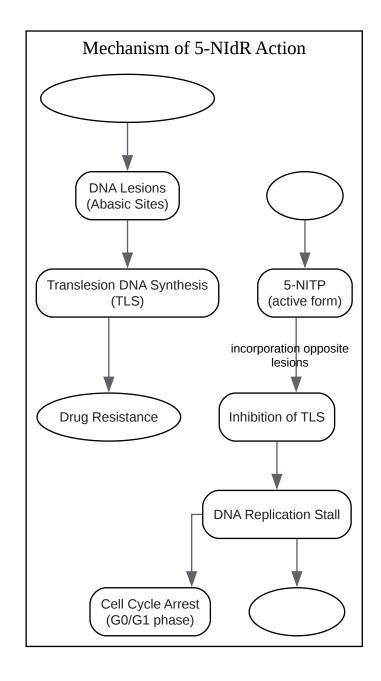
Caption: A generalized workflow for the synthesis of **5-NIdR**.

## **Mechanism of Action**

**5-NIdR** enhances the anti-tumor efficacy of DNA alkylating agents like temozolomide (TMZ). TMZ induces DNA lesions, primarily at guanine residues, leading to the formation of abasic sites.[3] While these lesions can be cytotoxic, cancer cells can bypass them using a process called translesion DNA synthesis (TLS), which contributes to drug resistance.[3]

**5-NIdR** is intracellularly converted to its triphosphate form, 5-nitroindole-2'-deoxyriboside triphosphate (5-NITP). 5-NITP acts as a competitive inhibitor of natural deoxynucleoside triphosphates (dNTPs) for incorporation opposite abasic sites by specialized DNA polymerases involved in TLS.[3] Upon incorporation, 5-NITP terminates the growing DNA chain, effectively stalling DNA replication and leading to an accumulation of DNA damage. This triggers cell cycle arrest and apoptosis.[1]





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## References



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